4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
Description
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound characterized by a unique bicyclic framework where a six-membered oxaspiro ring (1-oxaspiro[2.5]octane) is fused to a three-membered cyclopropane ring. The structure includes a carbonitrile group (-CN) at position 2 and two methyl substituents at position 2.
Properties
CAS No. |
104338-25-2 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4,4-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-3-4-6-10(9)8(7-11)12-10/h8H,3-6H2,1-2H3 |
InChI Key |
RAMVUTRPFJGQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC12C(O2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the carbonitrile group. One common method involves the reaction of a suitable precursor with a nitrile source under controlled conditions. For example, the reaction of a spirocyclic ketone with a cyanide source in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Research Implications
- Drug Development: The dimethyl-substituted spiro compound may exhibit improved metabolic stability compared to non-methylated analogs (e.g., 1-Oxaspiro[2.5]octane-2-carbonitrile) due to steric protection of reactive sites .
- Material Science : Rigid spiro frameworks could be exploited in polymer chemistry or catalysis, where stereochemical control is critical.
Biological Activity
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a unique spirocyclic compound characterized by its distinctive structure that includes a carbonitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 165.23 g/mol. The spirocyclic structure allows for unique interactions with biological targets, enhancing its potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 165.23 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the carbonitrile group facilitates hydrogen bonding and other interactions that can modulate biological responses.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study involving a series of spirocyclic derivatives demonstrated that modifications in the carbonitrile group enhanced cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 to 50 µM depending on the substitution patterns on the spirocyclic core.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacological Applications
The unique structural features of this compound open avenues for various pharmacological applications:
- Anticancer Agents: As discussed, the compound shows potential in cancer therapy.
- Antimicrobial Agents: Effective against certain pathogenic bacteria.
- Neurological Disorders: Preliminary studies suggest potential neuroprotective effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
